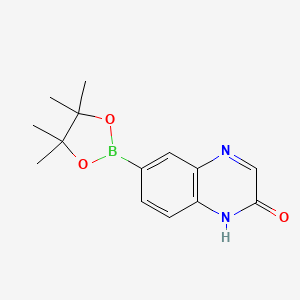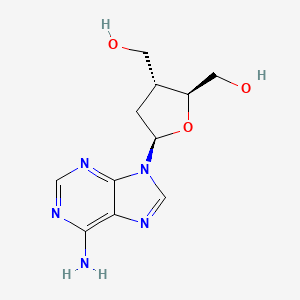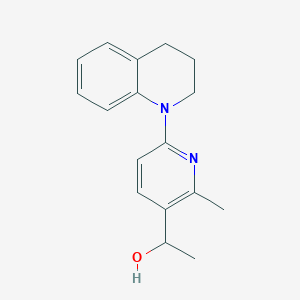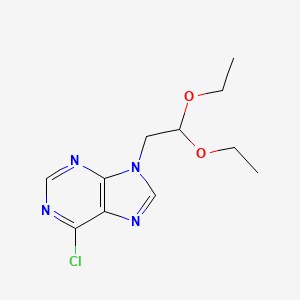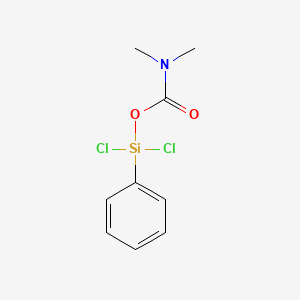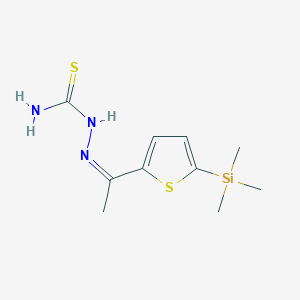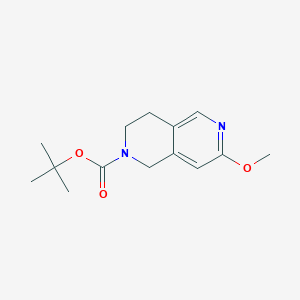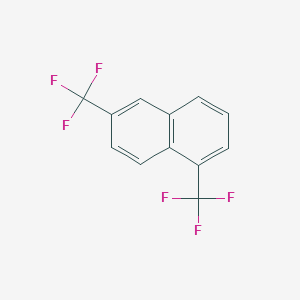
1,6-Bis(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into a naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1,6-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives.
科学的研究の応用
1,6-Bis(trifluoromethyl)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of novel fluorinated polymers with low dielectric constants, which are essential for advanced electronic devices.
Pharmaceuticals: The trifluoromethyl groups enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable building block in drug design.
Agrochemicals: The compound’s unique properties are leveraged in the development of new agrochemicals with improved efficacy and environmental stability.
作用機序
The mechanism by which 1,6-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the trifluoromethyl groups. These groups can significantly alter the reactivity and interaction of the naphthalene ring with various molecular targets. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications .
類似化合物との比較
- 1,4-Bis(trifluoromethyl)naphthalene
- 1,5-Bis(trifluoromethyl)naphthalene
- 2,6-Bis(trifluoromethyl)naphthalene
Comparison: 1,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups, which can lead to different electronic and steric effects compared to its isomers. This unique positioning can result in distinct reactivity and applications, making it a valuable compound in various fields .
特性
分子式 |
C12H6F6 |
|---|---|
分子量 |
264.17 g/mol |
IUPAC名 |
1,6-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16,17)18/h1-6H |
InChIキー |
VBPMOMFXDNYVEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


